Structural Confirmation of a Unique ATP-Competitive Binding Mode for 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole
This compound's binding mode has been experimentally validated at atomic resolution. The crystal structure of human CK2α' in complex with 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole (designated BBFF) has been solved and deposited in the Protein Data Bank (PDB ID: 9R5B) [1]. This structure provides direct, unambiguous evidence of the compound's orientation within the ATP-binding pocket, a critical piece of information for rational drug design. While TBBt also binds in this pocket [2], the introduction of fluorine atoms in 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole alters the local electrostatic environment, providing a structurally distinct starting point for optimization.
| Evidence Dimension | Binding mode to human CK2α' catalytic subunit |
|---|---|
| Target Compound Data | Crystal structure solved at 1.09 Å resolution (PDB: 9R5B) |
| Comparator Or Baseline | TBBt (4,5,6,7-tetrabromo-1H-benzotriazole) structure with maize CK2α (PDB: 1J91) |
| Quantified Difference | Both bind in the ATP-binding site but with differing halogen-protein interactions due to the presence of fluorine. |
| Conditions | X-ray crystallography of recombinant human CK2α' catalytic subunit |
Why This Matters
This validated structural data is essential for structure-activity relationship (SAR) campaigns and computational modeling, enabling precise medicinal chemistry optimization that cannot be achieved with compounds lacking an experimentally determined binding mode.
- [1] RCSB Protein Data Bank. (2026). 9R5B: Crystal structure of human protein kinase CK2 catalytic subunit (isoenzyme ck2alpha') in complex with 6,7-dibromo-4,5-difluoro-1H-1,2,3-benzotriazole. Deposited: 2025-05-08, Released: 2026-01-14. View Source
- [2] Battistutta, R., De Moliner, E., Sarno, S., Zanotti, G., Pinna, L. A. (2001). Structural features underlying selective inhibition of protein kinase CK2 by ATP site-directed tetrabromo-2-benzotriazole. Protein Science, 10(11), 2200-2206. View Source
